molecular formula C6H3BrF2S B15200562 2-Bromo-5,6-difluorobenzenethiol

2-Bromo-5,6-difluorobenzenethiol

Cat. No.: B15200562
M. Wt: 225.06 g/mol
InChI Key: ZPQICXKNLXMLQC-UHFFFAOYSA-N
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Description

2-Bromo-5,6-difluorobenzenethiol is an organic compound with the molecular formula C6H2BrF2SH It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-difluorobenzenethiol typically involves the halogenation of a precursor compound. One common method is the bromination of 2,4-difluorobenzenethiol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5,6-difluorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-difluorobenzenethiol involves its reactive thiol group, which can form covalent bonds with various biological targets. This reactivity makes it useful as a biochemical probe and in drug development. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The bromine and fluorine atoms also contribute to its reactivity and specificity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorobenzenethiol
  • 2-Bromo-5-fluorobenzenethiol
  • 2-Bromo-6-fluorobenzenethiol

Uniqueness

2-Bromo-5,6-difluorobenzenethiol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and chemical properties. This unique substitution pattern can lead to different reactivity profiles and applications compared to other similar compounds .

Properties

IUPAC Name

6-bromo-2,3-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2S/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQICXKNLXMLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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